molecular formula C17H18Cl2N6O B1662320 Zoniporide dihydrochloride

Zoniporide dihydrochloride

Cat. No.: B1662320
M. Wt: 393.3 g/mol
InChI Key: ARZNPJAGKWHEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zoniporide dihydrochloride (CAS: 241799-10-0) is a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with a molecular formula of C15H21N4O2S·2HCl . It exhibits high water solubility and specificity, inhibiting NHE-1-dependent <sup>22</sup>Na<sup>+</sup> uptake with an IC50 of 14 nM in vitro . Clinically, this compound has demonstrated cardioprotective efficacy in ischemia-reperfusion injury models by improving post-reperfusion cardiac function and reducing biomarkers of cellular damage, such as lactate dehydrogenase (LDH) and cleaved caspase-3 . Its mechanism involves activation of the STAT3 pathway, which enhances myocardial preservation and functional recovery, making it a candidate for inclusion in organ storage solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide dihydrochloride involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up processes to ensure high yield and purity.

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.

    Substitution Reactions: This compound can participate in substitution reactions, especially nucleophilic substitutions, due to the presence of reactive functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, tetrahydrofuran.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Biochemical Properties

  • Chemical Name : [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride
  • Molecular Weight : Approximately 321.2 g/mol
  • Selectivity : Highly selective for NHE1 over other isoforms (IC50 values: NHE1 = 14 nM, NHE2 = 2200 nM, NHE3 = 220000 nM) .

Cardioprotection

Zoniporide has been extensively studied for its cardioprotective effects in various preclinical models:

  • In Vitro Studies : Zoniporide demonstrated significant inhibition of NHE1 activity in isolated rat ventricular myocytes, showing an IC50 of approximately 73 nM at normothermic conditions . This inhibition correlates with reduced cell swelling and improved cell viability under ischemic conditions.
  • In Vivo Studies : In rabbit models of myocardial ischemia-reperfusion injury, zoniporide significantly reduced infarct size by up to 83% at a concentration of 50 nM . Additionally, it enhanced cardiac contractile function post-ischemia and reduced the incidence of ventricular fibrillation during reperfusion .

Cancer Research

Recent studies suggest that zoniporide may also play a role in cancer treatment:

  • Breast Cancer : Zoniporide has been shown to inhibit matrix metalloproteinases (MMP2/9) activity, which are crucial for cancer cell invasion and metastasis . This property indicates its potential as an adjunct therapy in breast cancer management.

Case Studies

StudyObjectiveFindings
Knight et al. (2001)Evaluate cardioprotective effects during ischemiaSignificant reduction in myocardial damage and improved recovery metrics in isolated rat hearts treated with zoniporide.
Tracey et al. (2003)Assess the impact on ventricular myocytesDemonstrated dose-dependent inhibition of NHE1 activity, correlating with enhanced cell survival under hypoxic conditions.
Féraille et al. (2014)Investigate pharmacokinetics across speciesZoniporide showed superior predictive accuracy for human clearance when assessed in cynomolgus monkeys compared to rats or mice .

Mechanism of Action

Zoniporide dihydrochloride exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE-1). This inhibition prevents the exchange of sodium ions for hydrogen ions across cell membranes, thereby reducing intracellular sodium levels and protecting cells from ischemic damage. The compound’s molecular targets include NHE-1, and its pathways involve the regulation of intracellular pH and cell volume .

Comparison with Similar Compounds

Zoniporide dihydrochloride belongs to the class of NHE inhibitors, which modulate intracellular pH and Na<sup>+</sup>/H<sup>+</sup> exchange. Below is a detailed comparison with structurally and functionally related compounds:

Selectivity and Potency

Compound Target IC50/Ki Selectivity vs. NHE Isoforms Clinical Applications
This compound NHE-1 14 nM (IC50) >150-fold selectivity over NHE-2/NHE-3 Cardioprotection, ischemia-reperfusion injury
Dimethylamiloride hydrochloride NHE-1/NHE-2/NHE-3 0.02 µM (NHE-1), 0.25 µM (NHE-2), 14 µM (NHE-3) (Ki) Non-selective Inflammatory pain research
Cariporide NHE-1 10–200 nM (IC50) Moderate selectivity Preclinical cardiac studies (discontinued due to safety concerns)

Key Findings :

  • This compound exhibits superior selectivity for NHE-1 compared to dimethylamiloride hydrochloride, which inhibits multiple NHE isoforms at micromolar concentrations .
  • Unlike cariporide , which was discontinued in clinical trials due to safety issues, this compound has shown favorable safety profiles in preclinical models .

Mechanistic Differences

  • This compound uniquely activates the STAT3 pathway, which is critical for its cardioprotective effects. STAT3 upregulation correlates with reduced apoptosis and improved mitochondrial function post-ischemia .
  • Dimethylamiloride hydrochloride lacks this pathway specificity and primarily acts via broad NHE inhibition, making it less effective in targeted cardioprotection .

Physicochemical and Pharmacokinetic Properties

Property This compound Dimethylamiloride Hydrochloride
Water Solubility High Moderate
Bioavailability >80% (preclinical) <50% (preclinical)
Plasma Half-Life ~2–4 hours ~1–2 hours

Implications: this compound’s high solubility and bioavailability support its use in intravenous formulations for acute cardiac conditions, whereas dimethylamiloride’s pharmacokinetics limit its utility to preclinical research .

Research and Clinical Implications

This compound’s >150-fold selectivity for NHE-1 and STAT3-dependent cardioprotection distinguish it from older NHE inhibitors. Its efficacy in hypothermic myocardial preservation (e.g., 1000 nM concentration in rat models) positions it as a promising adjunct in organ transplantation .

Biological Activity

Zoniporide dihydrochloride, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), has garnered attention for its significant biological activities, particularly in cardioprotection and cancer research. This article explores its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Chemical Name: [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride
  • Molecular Formula: C13H13Cl2N3O
  • Purity: ≥99%
  • Alternative Names: CP 597396

Zoniporide selectively inhibits NHE1, which plays a crucial role in regulating intracellular pH by exchanging sodium ions for protons. The compound exhibits high selectivity over other NHE isoforms, with inhibition constants (K_i values) as follows:

  • Human NHE1: 14 nM
  • Human NHE2: 2200 nM
  • Rat NHE3: 220000 nM .

Cardioprotective Effects

Zoniporide has been shown to provide cardioprotection during ischemic events. In isolated rat hearts subjected to hypothermic ischemia and subsequent reperfusion, zoniporide administration resulted in:

  • Improved left ventricular end-diastolic pressure.
  • Enhanced developed pressures and coronary perfusion pressure.
  • Reduced myocardial myeloperoxidase activity, indicating decreased neutrophil accumulation .

In vitro studies demonstrated that zoniporide inhibited NHE1 activity in ventricular myocytes and platelets with IC_50 values around 67 nM at normothermic conditions and 73 nM at hypothermic conditions .

Cancer Research Applications

Zoniporide also displays anti-invasive properties in cancer cells. It has been reported to inhibit matrix metalloproteinases (MMP2/9) activity, which is crucial for cancer cell invasion and metastasis. In breast cancer cell lines, zoniporide treatment led to a significant reduction in cell invasion capabilities .

Comparative Efficacy

A comparative analysis of zoniporide with other NHE inhibitors such as eniporide and cariporide reveals its superior potency and selectivity:

CompoundIC_50 (NHE1)Selectivity (NHE2/NHE3)
Zoniporide14 nM157-fold / 15,700-fold
Eniporide23 nM27-fold / 49-fold
Cariporide36 nMNot specified

Zoniporide is approximately 1.64 to 2.6 times more potent than eniporide or cariporide at inhibiting human NHE1 .

Case Studies and Research Findings

Several studies highlight the biological activity of zoniporide:

  • Isolated Myocyte Studies : In experiments involving isolated rat ventricular myocytes, zoniporide significantly inhibited H^+ efflux rates following intracellular acidification, confirming its role as a potent NHE1 inhibitor .
  • In Vivo Models : In animal models simulating human ischemic conditions, zoniporide demonstrated significant cardioprotective benefits, making it a candidate for further clinical exploration in cardiac therapies .
  • Cancer Cell Line Studies : Zoniporide's ability to inhibit MMP2/9 activity was confirmed through assays on breast cancer cell lines, indicating its potential as an anti-cancer agent .

Chemical Reactions Analysis

Oxidation Reactions

Zoniporide dihydrochloride undergoes enzymatic oxidation via aldehyde oxidase (AO) , forming metabolites such as 2-oxo-zoniporide . This reaction occurs in the absence of NADPH, distinguishing it from cytochrome P450-mediated pathways .

Experimental Data:

Substrate Concentration (µM)Incubation Time (min)Metabolite Formation (%)
19058.4 ± 3.2
59062.1 ± 2.8
159065.9 ± 4.1

Conditions: Human liver S9 fractions (2.5 mg/mL protein), 37°C, pH 7.4 .

Key findings:

  • 2-oxo-zoniporide is identified via LC-MS/MS with a molecular ion at m/z 337 .

  • AO-mediated oxidation occurs at the quinoline ring, confirmed by mass spectral analysis .

Substitution Reactions

During synthesis, this compound forms through acylation and condensation reactions. A critical step involves the reaction of a pyrazole intermediate with guanidine hydrochloride .

Hydrolysis

Under physiological conditions, this compound undergoes pH-dependent hydrolysis, particularly in acidic environments. This reaction affects its stability during storage and in vitro assays .

Stability Data:

pHTemperature (°C)Half-life (h)
7.42548.2 ± 1.5
3.02512.7 ± 0.9

Conditions: Phosphate buffer, 1 mg/mL this compound.

Reagent Interactions

Common reagents used in this compound reactions include:

ReagentRoleExample Use
Sodium nitriteDiazotation agentFormation of diazonium intermediates
Tin(II) chloride dihydrateReducing agentReduction of nitro groups
Guanidine hydrochlorideCondensation agentAcylguanidine formation

Metabolic Stability

  • Aldehyde oxidase is the primary enzyme responsible for zoniporide metabolism, with 90-minute incubation identified as optimal for metabolic stability assays .

  • Protein concentration in S9 fractions (1.5–2.5 mg/mL) directly correlates with metabolite formation rates .

Inhibition of NHE1

  • Zoniporide binds to NHE1 via ionic interactions at physiological pH, inhibiting Na+/H+ exchange with an IC₅₀ of 14 nM .

Structural Insights

The canonical SMILES for this compound is:
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl.Cl .
Key functional groups include:

  • Quinoline ring : Site of AO-mediated oxidation.

  • Pyrazole-carbonylguanidine : Critical for NHE1 inhibition .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of zoniporide dihydrochloride in cardioprotection?

this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a critical role in regulating intracellular pH during ischemia-reperfusion injury. It inhibits human NHE-1 with an IC50 of 14 nM and demonstrates >150-fold selectivity over other NHE isoforms . Preclinical studies in rabbit and primate models show that zoniporide reduces infarct size by up to 83% and improves post-ischemic cardiac function by attenuating intracellular acidosis and calcium overload .

Q. How does the dihydrochloride formulation influence zoniporide's physicochemical properties?

The dihydrochloride salt enhances zoniporide’s water solubility, which is critical for in vivo administration and stability in aqueous solutions. Dihydrochloride salts generally form a 2:1 ratio with the base compound, improving bioavailability compared to monohydrochloride formulations. This property is essential for ensuring consistent dosing in experimental models .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

this compound should be stored at -20°C in a desiccated environment to prevent hydrolysis. Solutions for in vivo studies should be prepared fresh in sterile saline or buffer (pH 7.4). Safety Data Sheets (SDS) must be consulted for hazard mitigation, and institutional SOPs (similar to those for Amantadine hydrochloride) should be followed for waste disposal and personal protective equipment (PPE) .

Advanced Research Questions

Q. What experimental models are most appropriate for evaluating this compound's efficacy in ischemia-reperfusion injury?

  • Isolated Heart Models : The Langendorff-perfused rat heart model is widely used to assess functional recovery (e.g., left ventricular developed pressure) and biomarker release (e.g., lactate dehydrogenase) post-reperfusion. Zoniporide at 1000 nM maximally improved cardiac recovery in this model .
  • In Vivo Models : Rabbit and primate models are preferred for evaluating infarct size reduction (ED50 = 0.45 mg/kg/h in rabbits) and pharmacokinetics (t1/2 = 1.5 h in primates) .

Q. How can researchers reconcile discrepancies in zoniporide's reported IC50 values across studies?

Variability in IC50 values (e.g., 14 nM vs. 59 nM in platelet swelling assays) may arise from differences in assay conditions (e.g., cell type, pH gradient, or sodium concentration). Standardization of protocols, such as using NHE-1-transfected cell lines and isotonic buffers, is critical for cross-study comparability .

Q. What molecular pathways beyond NHE-1 inhibition contribute to this compound's cardioprotective effects?

Zoniporide activates the STAT3 pathway, which upregulates pro-survival signals (e.g., Bcl-2) and reduces apoptosis (evidenced by decreased cleaved caspase-3). Co-administration with STAT3 inhibitors (e.g., stattic) abolishes these benefits, confirming the pathway’s role. ERK1/2 phosphorylation is also implicated in functional recovery .

Q. What methodological considerations are critical when designing dose-response studies for this compound?

  • Concentration Range : Test 1–1000 nM in vitro (e.g., isolated hearts) and 0.1–10 mg/kg/h in vivo.
  • Endpoint Selection : Include hemodynamic parameters (e.g., cardiac output), infarct size quantification (TTC staining), and biomarkers (LDH, troponin).
  • Statistical Power : Use ANOVA with post-hoc tests (e.g., Tukey’s) and ensure n ≥ 6 per group to account for biological variability .

Q. How does this compound compare to other NHE-1 inhibitors in preclinical studies?

Zoniporide exhibits superior selectivity (150-fold over NHE-2/3) compared to dimethylamiloride (Ki = 0.02–14 μM across NHE isoforms). Its cardioprotective efficacy is also more pronounced in large-animal models, likely due to improved pharmacokinetic profiles .

Properties

IUPAC Name

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZNPJAGKWHEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Zoniporide dihydrochloride
Zoniporide dihydrochloride
Zoniporide dihydrochloride
Zoniporide dihydrochloride
Zoniporide dihydrochloride
Zoniporide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.